N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride
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Overview
Description
N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various experimental and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride typically involves the reaction of 4-aminophenylamine with 2-(dimethylamino)acetyl chloride in the presence of a suitable solvent, such as dichloromethane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of N-(4-aminophenyl)-2-(dimethylamino)acetamide oxide.
Reduction: Production of N-(4-aminophenyl)-2-(dimethylamino)ethanol.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of reaction mechanisms. In biology, it is employed as a fluorescent probe for imaging and tracking cellular processes. In medicine, it is investigated for its potential therapeutic effects, and in industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include N-(4-aminophenyl)maleimide, 4-(dimethylamino)phenol, and N,N-dimethyl-4-aminophenol. While these compounds share structural similarities, this compound stands out due to its specific reactivity and applications.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(dimethylamino)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9;;/h3-6H,7,11H2,1-2H3,(H,12,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDKLIHEXKRPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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